molecular formula C16H18O4 B12539286 Acetic acid;(4-phenylmethoxyphenyl)methanol CAS No. 142800-66-6

Acetic acid;(4-phenylmethoxyphenyl)methanol

Cat. No.: B12539286
CAS No.: 142800-66-6
M. Wt: 274.31 g/mol
InChI Key: RZTCLWRUENWJAI-UHFFFAOYSA-N
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Description

Acetic acid;(4-phenylmethoxyphenyl)methanol is a compound that combines the properties of acetic acid and (4-phenylmethoxyphenyl)methanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (4-phenylmethoxyphenyl)methanol is an aromatic alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(4-phenylmethoxyphenyl)methanol typically involves the esterification of acetic acid with (4-phenylmethoxyphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(4-phenylmethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The aromatic alcohol group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces substituted aromatic compounds.

Scientific Research Applications

Acetic acid;(4-phenylmethoxyphenyl)methanol has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;(4-phenylmethoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    Oxidative Stress: Inducing or mitigating oxidative stress in cells, affecting cellular functions and viability.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;phenylmethanol: Similar structure but lacks the methoxy group on the aromatic ring.

    Acetic acid;4-methoxyphenylmethanol: Similar structure but lacks the phenyl group on the aromatic ring.

    Acetic acid;benzyl alcohol: Similar structure but lacks the methoxy and phenyl groups.

Uniqueness

Acetic acid;(4-phenylmethoxyphenyl)methanol is unique due to the presence of both phenyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

142800-66-6

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

acetic acid;(4-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H14O2.C2H4O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;1-2(3)4/h1-9,15H,10-11H2;1H3,(H,3,4)

InChI Key

RZTCLWRUENWJAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CO

Origin of Product

United States

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